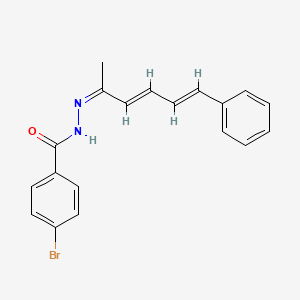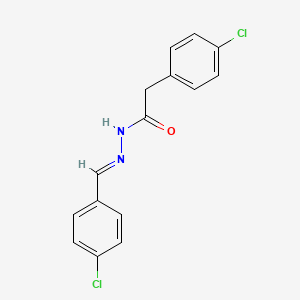
2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide
Übersicht
Beschreibung
2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide, also known as BDDPA, is a chemical compound that has gained attention in scientific research due to its unique properties. BDDPA is a yellow crystalline powder that is soluble in organic solvents such as chloroform and acetone. In
Wirkmechanismus
2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide reacts with NO through a nucleophilic substitution reaction, forming a stable adduct that emits fluorescence upon excitation. The reaction between 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide and NO is highly specific, as 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide does not react with other reactive oxygen species such as hydrogen peroxide or superoxide.
Biochemical and Physiological Effects
2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide has been shown to have minimal toxicity and does not interfere with cellular function. The specificity of 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide for NO allows for the accurate measurement of NO levels in biological systems. This has implications for the study of various diseases and conditions that involve altered NO signaling, such as cardiovascular disease, cancer, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide as a fluorescent probe for NO is its high sensitivity and specificity. 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide can detect NO at low concentrations, making it useful for studying NO signaling in biological systems. However, one limitation of 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide is its limited photostability, which can affect the accuracy of measurements over time.
Zukünftige Richtungen
Future research on 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide could focus on improving its photostability and developing new applications for the detection of NO in biological systems. Additionally, 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide could be used in combination with other fluorescent probes to study multiple signaling pathways simultaneously. Further research on 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide could lead to a better understanding of the role of NO in various physiological processes and the development of new therapies for diseases that involve altered NO signaling.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide has been used in scientific research as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide reacts with NO to form a fluorescent product, allowing for the visualization and quantification of NO in cells and tissues.
Eigenschaften
IUPAC Name |
1-[(2-bromo-3,5-dinitrobenzoyl)amino]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O6/c15-12-10(6-9(19(23)24)7-11(12)20(25)26)13(21)17-18-14(22)16-8-4-2-1-3-5-8/h1-7H,(H,17,21)(H2,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLFCLBARLUAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-3,5-dinitro-benzoyl)amino]-3-phenyl-urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854755.png)
![1-[2-(1-naphthyloxy)ethyl]pyrrolidine](/img/structure/B3854758.png)
![5-benzyl-2-(4-methoxybenzylidene)-1H-pyrrolo[3,2-c]pyridine-3,4(2H,5H)-dione](/img/structure/B3854766.png)
![N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3854770.png)
![6-{[(4-acetylphenyl)amino]carbonyl}-3-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3854777.png)
![1-(4-bromophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854788.png)



![2-(3-methylphenoxy)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acetamide](/img/structure/B3854844.png)
![4-[2-(3-methoxyphenoxy)ethyl]morpholine](/img/structure/B3854851.png)
![1-ethyl-N-[3-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854856.png)
![4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B3854865.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-furamide](/img/structure/B3854872.png)